REACTION_CXSMILES
|
N[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[N:3]=1.[I:12]I.N(OC(C)(C)C)=O>C(Cl)(Cl)Cl>[I:12][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[N:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CN=C1)C(F)(F)F
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
22.9 g
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained by the method of J
|
Type
|
CUSTOM
|
Details
|
to give a dark purple solution
|
Type
|
ADDITION
|
Details
|
During the addition, slow gas evolution
|
Type
|
CUSTOM
|
Details
|
was observed together with a mild exotherm (<10° C.) which
|
Type
|
CUSTOM
|
Details
|
was moderated with a cold water bath
|
Type
|
WASH
|
Details
|
After an additional 1 h at room temperature the reaction mixture was washed with saturated aqueous sodium sulfite (3×500 mL)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to remove the excess iodine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform solution was dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a Buchi
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=NC(=CN=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |